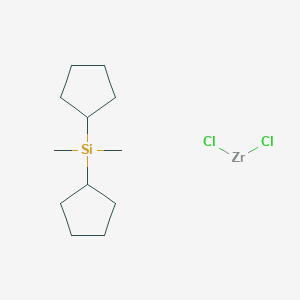
terbium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Terbium is a chemical element with the symbol Tb and atomic number 65. It is a rare-earth metal belonging to the lanthanide series of the periodic table. This compound is a moderately hard, silvery-white metal that is stable in air when in pure form. It was discovered in 1843 by Swedish chemist Carl Gustaf Mosander in a heavy rare-earth fraction called yttria . This compound is one of the least abundant of the rare earths, with its abundance in Earth’s crust being about the same as thallium .
Preparation Methods
Terbium is primarily obtained from minerals such as bastnasite and laterite ion-exchange clays. The commercial production of this compound involves solvent-solvent extraction and ion-exchange techniques . The metal is prepared in a highly pure form by metallothermic reduction of the anhydrous fluoride with calcium metal . Additionally, this compound can be produced via cyclotron production and radiochemical purification for specific applications .
Chemical Reactions Analysis
Terbium exhibits a range of oxidation states, including 0, +1, +2, +3, and +4 . The most common oxidation state is +3. This compound reacts with air to form this compound oxide (Tb₄O₇) . It also reacts with water to form this compound hydroxide (Tb(OH)₃) . This compound reacts with halogens to form this compound halides, such as this compound fluoride (TbF₃), this compound chloride (TbCl₃), this compound bromide (TbBr₃), and this compound iodide (TbI₃) . Other notable compounds include this compound nitrate (Tb(NO₃)₃) and this compound sulfide (Tb₂S₃) .
Scientific Research Applications
Terbium has a wide range of scientific research applications. It is used as a dopant in calcium fluoride, calcium tungstate, and strontium molybdate, all of which are used in solid-state devices . This compound is also used in low-energy lightbulbs and mercury lamps . In the field of medicine, this compound-based nanoparticles are being explored for their potential in advanced imaging techniques and drug delivery systems . This compound-155 is used in single photon emission computed tomography (SPECT) imaging for the diagnosis of oncological diseases . Additionally, this compound is used as a fluorescent probe for the detection of biologically active substances .
Mechanism of Action
The mechanism of action of terbium varies depending on its application. In biological systems, this compound ions can interact with signaling molecules, affecting physiological and biochemical processes. For example, this compound ions can decrease the contents of auxin and gibberellic acid while increasing the content of abscisic acid, leading to the production of intracellular hydrogen peroxide and the influx of extracellular calcium ions . In imaging applications, this compound-based compounds exhibit unique photophysical properties, such as narrow emission bands and high quantum yields of luminescence, making them highly sensitive optical probes .
Comparison with Similar Compounds
Terbium is similar to other rare-earth elements in the lanthanide series, such as dysprosium, europium, and gadolinium. Like this compound, these elements exhibit multiple oxidation states and form various compounds with different properties. this compound is unique in its ability to emit vibrant green and red light, making it particularly valuable in electronic applications . This compound’s magnetostrictive properties, especially in the alloy Terfenol-D (this compound, dysprosium, and iron), enable it to convert magnetic energy into kinetic energy and vice versa .
Similar Compounds
- Dysprosium
- Europium
- Gadolinium
- Cerium
- Praseodymium
This compound’s unique combination of properties, including its luminescence and magnetostrictive capabilities, sets it apart from other rare-earth elements and makes it a valuable component in various scientific and industrial applications.
Properties
CAS No. |
1884575-91-0 |
|---|---|
Molecular Formula |
Tb91 |
Molecular Weight |
14462.207 g/mol |
IUPAC Name |
terbium |
InChI |
InChI=1S/91Tb |
InChI Key |
CGBXKBGTBZNSNO-UHFFFAOYSA-N |
Canonical SMILES |
[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


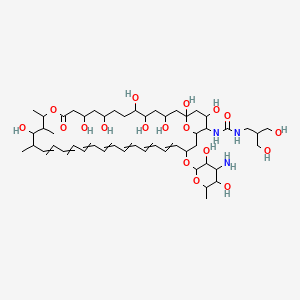
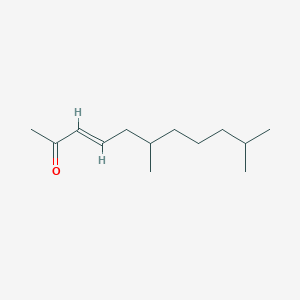
![6-amino-2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[5-amino-2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoylamino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoic acid](/img/structure/B13384312.png)
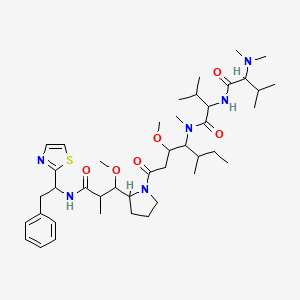
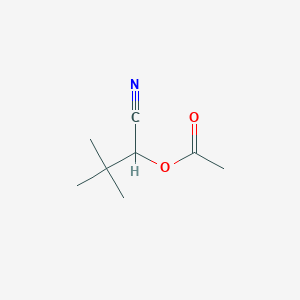
![6-[(2,4-dinitrophenyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B13384329.png)
![N-[1-[[(2S)-1-(2-aminoethylamino)-1-oxopropan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide](/img/structure/B13384330.png)
![tert-butyl N-[2-(2,5-difluorophenyl)-5-hydroxyoxan-3-yl]carbamate](/img/structure/B13384334.png)

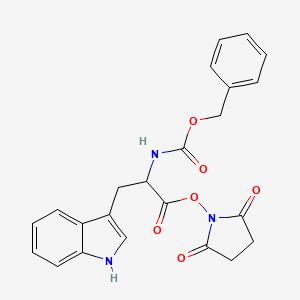
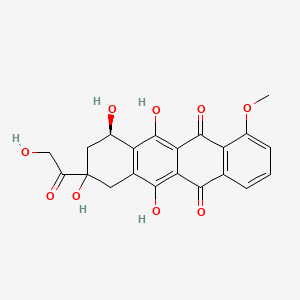

![6-(6,6-dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl)-6H-furo[3,4-g][1,3]benzodioxol-8-one;iodide](/img/structure/B13384365.png)
